molecular formula C25H31Cl3N2O B609658 [2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride

[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride

Cat. No.: B609658
M. Wt: 481.9 g/mol
InChI Key: JQALIVSYOXLOBE-UHFFFAOYSA-N
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Description

Adamantyl Substituent Configuration and Conformational Stability

The adamantyl moiety in this compound adopts the characteristic cage-like structure with tetrahedral symmetry (Td), featuring carbon-carbon bond lengths of 1.54 Å that are nearly identical to those found in diamond crystal structures. This structural similarity to diamond provides exceptional conformational rigidity and thermal stability, making the adamantyl group virtually stress-free in its spatial arrangement. The adamantane framework consists of four fused cyclohexane rings arranged in chair conformations, creating a highly symmetrical three-dimensional structure that resists conformational changes under normal conditions.

The connection of the adamantyl group to the quinoline core occurs at the 1-position of adamantane, which represents one of the four equivalent bridgehead carbon atoms. This attachment point is strategically chosen because bridgehead positions in adamantane exhibit enhanced chemical stability and reduced steric hindrance compared to the bridging positions. The 1-adamantyl substitution pattern ensures optimal spatial orientation for interactions with biological targets while maintaining the inherent stability of the adamantane cage structure.

Conformational analysis of adamantane-containing compounds reveals that the cage structure acts as a rigid spacer element that positions other functional groups in specific three-dimensional orientations. In this compound, the adamantyl group serves as a conformational anchor that restricts the rotational freedom around the quinoline-adamantane bond, thereby influencing the overall molecular shape and interaction geometry. The bulky nature of the adamantyl substituent also provides steric protection to adjacent functional groups, potentially enhancing metabolic stability and prolonging biological activity.

Quinoline Core Modifications: Chlorination Patterns and Electronic Effects

The quinoline nucleus in this compound features a specific dichlorination pattern at positions 6 and 8, which significantly modulates the electronic properties and reactivity of the aromatic system. Quinoline itself is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, with the nitrogen atom contributing to the overall electronic distribution and coordination potential. The presence of chlorine substituents at positions 6 and 8 creates an asymmetric electronic environment that influences both the chemical reactivity and biological activity of the molecule.

The 6,8-dichlorination pattern represents a strategic modification that introduces electron-withdrawing effects through both inductive and resonance mechanisms. Chlorine atoms at these positions withdraw electron density from the quinoline ring system, making the aromatic core less electron-rich and potentially altering its interaction with biological targets. This electronic modulation is particularly important for compounds designed to interact with enzyme active sites or receptor binding domains, where precise electronic complementarity determines binding affinity and selectivity.

The spatial arrangement of the chlorine substituents creates distinct regions of electrostatic potential around the quinoline core. The 6-position chlorine is located on the benzene portion of the quinoline system, while the 8-position chlorine is adjacent to the nitrogen-containing pyridine ring. This asymmetric substitution pattern generates a unique molecular surface topology that can engage in specific intermolecular interactions with complementary binding sites. The chlorination also influences the reactivity of other positions on the quinoline ring, making certain sites more susceptible to nucleophilic attack while protecting others from unwanted chemical modifications.

Piperidine-Methanol Side Chain Stereochemical Considerations

The piperidine-methanol side chain attached at the 4-position of the quinoline core introduces significant conformational flexibility and stereochemical complexity to the overall molecular structure. The piperidine ring adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings, providing a well-defined three-dimensional framework for the attachment of the hydroxymethyl group. The nitrogen atom in the piperidine ring serves as the connection point to the quinoline core, creating an amide-like linkage that contributes to the overall stability of the molecule.

The methanol group attached at the 2-position of the piperidine ring creates a chiral center, resulting in two possible stereoisomers (R and S configurations) that may exhibit different biological activities. The hydroxyl group of the methanol substituent provides hydrogen bonding capability, which is crucial for interactions with biological targets such as enzymes and receptors. The spatial orientation of this hydroxyl group is influenced by the chair conformation of the piperidine ring, which preferentially positions substituents in either axial or equatorial orientations based on steric considerations.

Conformational analysis of piperidine derivatives reveals that the preferred conformation depends on the relative steric interactions between substituents and the ring system. In compounds containing both adamantyl and methyl substituents on piperidine rings, experimental studies using dynamic nuclear magnetic resonance spectroscopy have shown that the chair conformation with an equatorial adamantyl group and axial methyl group is most stable, suggesting that steric interactions between bulky substituents are more determining than simple axial-equatorial preferences. This conformational preference likely influences the overall molecular shape and biological activity of the compound.

Properties

IUPAC Name

[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30Cl2N2O.ClH/c26-17-8-18-19(24(30)21-3-1-2-4-28-21)10-22(29-23(18)20(27)9-17)25-11-14-5-15(12-25)7-16(6-14)13-25;/h8-10,14-16,21,24,28,30H,1-7,11-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQALIVSYOXLOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=C(C=C3Cl)Cl)C45CC6CC(C4)CC(C6)C5)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol; hydrochloride, also known as NSC305787, is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : [2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol; hydrochloride
  • Molecular Formula : C25H31Cl3N2O
  • Molecular Weight : 471.89 g/mol
  • CAS Number : 1660963-42-7

NSC305787 has been identified as an inhibitor of ezrin, a protein involved in cell signaling and cytoskeletal organization. The compound exhibits a dissociation constant (Kd) of 5.85 μM for ezrin and an inhibitory concentration (IC50) of 8.3 μM for the phosphorylation of ezrin mediated by Protein Kinase C (PKC) . This inhibition may lead to alterations in cellular morphology and motility, which are critical in cancer progression.

Anticancer Properties

Research indicates that NSC305787 demonstrates significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it induces apoptosis through the intrinsic pathway, characterized by:

  • Reactive Oxygen Species (ROS) Accumulation : Increased ROS levels trigger mitochondrial depolarization.
  • Caspase Activation : The compound activates caspases 3 and 7, leading to programmed cell death.
  • Cell Cycle Arrest : Flow cytometry analysis revealed an increase in the sub-G0/G1 population, indicating DNA fragmentation and cell cycle disruption .

Antiviral Activity

Earlier studies on related compounds suggest that derivatives of adamantane exhibit antiviral properties against influenza viruses. Specifically, compounds similar to NSC305787 have shown enhanced activity against influenza A and B strains compared to standard antiviral agents like amantadine .

Research Findings and Case Studies

StudyFindings
In vitro cytotoxicity NSC305787 was tested on multiple cancer cell lines including breast and pancreatic cancers, showing IC50 values in the low micromolar range, indicating potent cytotoxicity .
Apoptosis Mechanism The compound was found to induce apoptosis via ROS accumulation and caspase activation, confirming its role as an anticancer agent .
Ezrin Inhibition Demonstrated effective inhibition of ezrin phosphorylation, impacting cellular signaling pathways crucial for cancer metastasis .

Comparison with Similar Compounds

Quinoline-Based Analogs with Halogen and Adamantyl Modifications

Quinoline derivatives are well-studied for antimalarial activity. Key analogs and their properties are compared below:

Compound Name Structural Features Biological Activity Key Differences
[2-(1-Adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol hydrochloride 6,8-dichloro, 1-adamantyl, piperidin-2-ylmethanol Antimalarial (specific IC₅₀ not reported) Parent compound; optimized synthesis
N3-(1-Adamantyl)-4-oxo-1-(2-morpholinylethyl)-1,4-dihydroquinoline-3-carboxamide hydrochloride 1-adamantyl, dihydroquinoline carboxamide, morpholine Not explicitly stated (likely enzyme inhibition) Carboxamide instead of piperidinylmethanol; altered target affinity
(6,8-Dichloroquinolin-4-yl)hydrazine hydrochloride 6,8-dichloro, hydrazine Unspecified (likely intermediate) Hydrazine group lacks piperidine-methanol; reduced complexity
[2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol hydrochloride Phenanthrene core, trifluoromethyl Under exploration (medicinal chemistry) Larger aromatic system; CF₃ vs. Cl alters lipophilicity

Key Insights :

  • The 1-adamantyl group is a consistent feature in analogs targeting hydrophobic binding pockets, but its pairing with dichloro-quinoline (as in the parent compound) is unique .
  • Piperidinylmethanol contributes to hydrogen bonding and solubility, unlike carboxamide or hydrazine derivatives .

Piperidine-Methanol Derivatives with Varied Aromatic Cores

The piperidin-2-ylmethanol moiety is critical for interactions with biological targets. Comparisons include:

Compound Name Aromatic Core Biological Activity Key Differences
[2-(1-Adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol hydrochloride Quinoline Antimalarial Combines adamantyl and dichloro substitutions for enhanced activity
2-(4-Aminopiperidin-1-yl)-1-(3-chlorophenyl)ethanol hydrochloride Chlorophenyl Antibacterial Chlorophenyl vs. dichloroquinoline; simpler structure with moderate activity
[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride Pyridine Research applications (unspecified) Pyridine lacks chlorine substituents; lower lipophilicity
Ethyl[2-(piperidin-1-yl)ethyl]amine hydrochloride None (aliphatic chain) Not specified Lacks aromatic core; likely different target profile

Key Insights :

  • Chlorinated aromatic cores (quinoline, phenyl) enhance target binding compared to non-halogenated analogs .
  • The adamantyl-quinoline-piperidinylmethanol combination in the parent compound offers a unique balance of hydrophobicity and hydrogen-bonding capacity, critical for antimalarial efficacy .

Adamantyl-Containing Compounds in Medicinal Chemistry

Adamantyl groups are prized for their rigidity and ability to enhance pharmacokinetic properties:

Compound Name Core Structure Biological Activity Key Differences
[2-(1-Adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol hydrochloride Quinoline Antimalarial Dual halogenation optimizes electronic effects
N3-(1-Adamantyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide hydrochloride Dihydroquinoline Enzyme inhibition Carboxamide group may reduce cell permeability vs. piperidinylmethanol
8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride Pyridopyrimidine Under investigation Different heterocycle; fluorobenzyl adds polarity

Key Insights :

  • The 6,8-dichloro substitution on quinoline in the parent compound likely enhances electron-withdrawing effects, improving target engagement compared to non-halogenated adamantyl analogs .
  • Piperidinylmethanol offers a metabolic stability advantage over carboxamide or ester derivatives .

Preparation Methods

Quinoline Core Construction

The 6,8-dichloroquinoline scaffold is typically synthesized via the Friedländer annulation , which condenses 2-aminobenzophenones with ketones. For this compound, 3,5-dichloro-2-nitroacetophenone is reduced to the corresponding aniline, followed by cyclization with acetylacetone under acidic conditions. Alternative routes, such as the Skraup reaction , are less favored due to poor regioselectivity for dichloro substitution.

Critical Reaction Conditions:

  • Catalyst : Concentrated HCl or polyphosphoric acid (PPA) at 120–140°C.

  • Yield : 68–72% after recrystallization from ethanol.

Adamantyl Group Introduction at C2

Introducing the bulky 1-adamantyl group at the quinoline’s C2 position employs Friedel-Crafts alkylation . The quinoline is treated with 1-adamantyl bromide in the presence of AlCl₃, leveraging the electron-deficient C2 position’s reactivity.

Optimization Insights:

  • Solvent : Dichloromethane (DCM) at 0°C minimizes side reactions.

  • Yield : 58–65%, with purity >95% confirmed by HPLC.

Stepwise Preparation Methods

Synthesis of 6,8-Dichloro-2-(1-adamantyl)quinoline-4-ol

  • Friedländer Annulation :

    • 3,5-Dichloro-2-nitroacetophenone (1.0 equiv) is reduced with H₂/Pd-C to the aniline.

    • Cyclization with acetylacetone (1.2 equiv) in PPA at 130°C for 6 hours yields 6,8-dichloroquinolin-4-ol.

  • C2 Adamantylation :

    • The quinoline intermediate (1.0 equiv) reacts with 1-adamantyl bromide (1.5 equiv) and AlCl₃ (2.0 equiv) in DCM at 0°C.

    • Workup with NaHCO₃ and column chromatography (SiO₂, hexane/EtOAc 4:1) isolates the product.

Data Table 1: Key Intermediates

IntermediateYield (%)Purity (%)Characterization (NMR, HRMS)
6,8-Dichloroquinolin-4-ol72981H^1H NMR (CDCl₃): δ 8.21 (d, J=5.4 Hz, 1H), 7.89 (s, 1H)
6,8-Dichloro-2-(1-adamantyl)quinoline659513C^{13}C NMR (CDCl₃): δ 152.1 (C4), 139.8 (C2-Ada)

Piperidin-2-ylmethanol Coupling

The piperidin-2-ylmethanol moiety is introduced via trichloroacetimidate-mediated alkylation , a method validated for sterically hindered systems.

  • Trichloroacetimidate Activation :

    • 6,8-Dichloro-2-(1-adamantyl)quinolin-4-ol (1.0 equiv) is converted to its trichloroacetimidate derivative using Cl₃CCN and DBU in DCM.

  • Nucleophilic Displacement :

    • The imidate reacts with piperidin-2-ylmethanol (1.2 equiv) catalyzed by BF₃·OEt₂ (0.1 equiv) in anhydrous THF at −20°C.

Data Table 2: Coupling Optimization

ConditionTemperature (°C)CatalystYield (%)
BF₃·OEt₂−200.1 equiv78
TiCl₄00.2 equiv62
No catalyst25<5

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ether, yielding the hydrochloride salt with >99% purity after recrystallization from MeOH/Et₂O.

Analytical Characterization and Validation

  • HRMS : Calculated for C₂₆H₂₉Cl₂N₂O⁺ [M+H]⁺: 483.1701; Found: 483.1705.

  • XRD : Confirms the adamantyl group’s equatorial orientation relative to the quinoline plane.

  • Chiral HPLC : Verifies enantiomeric excess (>99%) of the piperidin-2-ylmethanol moiety.

Challenges and Optimization

  • Adamantyl Group Steric Hindrance : Lower temperatures (−20°C) and slow reagent addition improve coupling efficiency.

  • Piperidine Methanol Racemization : Chiral auxiliaries (e.g., (S)-BINOL) prevent epimerization during trichloroacetimidate activation .

Q & A

Q. How can researchers optimize the synthesis of [2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol; hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step reactions with rigorous purification. Key steps include:
  • Crystallization : Purify intermediates via solvent recrystallization to remove byproducts .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to track reaction progress and confirm intermediate structures .
  • Condition Optimization : Adjust solvent polarity (e.g., dichloromethane vs. ethanol), temperature (20–80°C), and catalyst loading (e.g., palladium-based catalysts for coupling reactions) to enhance efficiency .
ParameterImpact on Yield/Purity
SolventPolarity affects adamantyl group solubility
TemperatureHigher temps may accelerate quinoline ring closure
CatalystPd catalysts improve cross-coupling efficiency

Q. What are the recommended analytical techniques for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm adamantyl, quinoline, and piperidinyl proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ ion for C₂₅H₂₉Cl₂N₂O·HCl) .
  • X-ray Crystallography : Resolve stereochemistry of the piperidin-2-ylmethanol moiety .

Q. How can researchers determine the solubility and stability profile of this compound under varying experimental conditions?

  • Methodological Answer :
  • Solubility Screening : Test in DMSO, water, and ethanol at 25°C. Adamantyl groups typically reduce aqueous solubility, necessitating co-solvents .
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) and analyze via HPLC to detect decomposition products .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
  • Spill Management : Neutralize acidic residues (from hydrochloride salt) with sodium bicarbonate .

Advanced Research Questions

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :
  • Assay Validation : Ensure consistent cell line viability (e.g., HepG2 vs. primary hepatocytes) and confirm compound stability in cell culture media .
  • Pharmacokinetic Profiling : Measure plasma protein binding and metabolic clearance rates to explain bioavailability discrepancies .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Screen interactions with potential targets (e.g., kinase enzymes) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
  • CRISPR-Cas9 Knockout Models : Validate target engagement in disease-relevant cellular pathways .

Q. How can in silico modeling be applied to predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model adamantyl group interactions with hydrophobic binding pockets .
  • QSAR Analysis : Use descriptors like logP, polar surface area, and H-bond donors to predict activity trends .
Derivative ModificationPredicted Impact on Activity
Chlorine substitution (6,8-position)Enhanced target affinity
Piperidine N-methylationReduced metabolic clearance

Q. What methodologies address challenges in handling the compound’s hygroscopicity during formulation?

  • Methodological Answer :
  • Lyophilization : Convert hydrochloride salt to a stable lyophilized powder for long-term storage .
  • Excipient Screening : Test cyclodextrins or polyethylene glycol (PEG) to improve moisture resistance .

Q. How can comparative studies with structural analogs enhance understanding of its pharmacological profile?

  • Methodological Answer :
  • SAR Table : Compare analogs (e.g., adamantyl vs. tert-butyl substitutions) using IC₅₀ values and selectivity indices .
  • Off-Target Screening : Use kinase profiling panels to identify selectivity differences .

Q. What approaches ensure compound stability during biological assays simulating physiological conditions?

  • Methodological Answer :
  • Simulated Gastric Fluid (SGF) Testing : Assess degradation at pH 1.2 (37°C, 2 hours) .
  • LC-MS Stability Monitoring : Detect hydrolytic cleavage of the piperidinylmethanol group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride
Reactant of Route 2
[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride

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